molecular formula C10H6ClNO2S B13220543 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde

5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde

Cat. No.: B13220543
M. Wt: 239.68 g/mol
InChI Key: YPUMOVAJPMZKOC-UHFFFAOYSA-N
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Description

5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde typically involves the condensation of 5-chloro-3-hydroxypyridine with thiophene-2-carbaldehyde under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products

    Oxidation: 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carboxylic acid.

    Reduction: 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carboxylic acid:

    5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-methanol:

    5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-yl)thiophene-2-carbaldehyde: A structurally similar compound with variations in the thiophene ring.

Uniqueness

5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both pyridine and thiophene rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H6ClNO2S

Molecular Weight

239.68 g/mol

IUPAC Name

5-(5-chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H6ClNO2S/c11-6-3-8(14)10(12-4-6)9-2-1-7(5-13)15-9/h1-5,14H

InChI Key

YPUMOVAJPMZKOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=C(C=C(C=N2)Cl)O)C=O

Origin of Product

United States

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